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Compound of Interest

Compound Name: (6E)-SR 11302

Cat. No.: B15604160

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of (6E)-SR11302 and all-trans retinoic

acid (ATRA), two retinoids with distinct molecular mechanisms and biological effects.

Understanding these differences is crucial for selecting the appropriate tool for research and

therapeutic development.

At a Glance: Key Distinctions
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Feature (6E)-SR11302
All-Trans Retinoic Acid
(ATRA)

Primary Mechanism

Selective inhibitor of Activator

Protein-1 (AP-1) transcription

factor activity.[1][2][3]

Activator of Retinoic Acid

Receptors (RARs), leading to

transcription of genes with

Retinoic Acid Response

Elements (RAREs).[4]

RARE Activation
Does not activate transcription

from RAREs.[5]

Potent activator of RARE-

mediated gene transcription.[4]

RAR/RXR Binding
Very low affinity for RARs and

RXRs (EC50 > 1 µM).[5]

High affinity for RARs (Kd in

the 0.2-0.7 nM range). 9-cis-

RA, an isomer, binds RXRs

with high affinity (Kd ~14-18

nM).

Therapeutic Focus

Investigated for anti-tumor and

anti-inflammatory effects

through AP-1 inhibition.[1][2]

Used in cancer therapy

(especially APL) and

dermatology; regulates cell

differentiation and proliferation.

Quantitative Data Comparison
The following tables summarize the key quantitative differences between (6E)-SR11302 and

retinoic acid.

Table 1: Receptor Binding Affinity
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Compound Receptor Subtype
Binding Affinity
(Kd/EC50)

Reference

(6E)-SR11302
RARα, RARβ, RARγ,

RXRα
EC50 > 1 µM [5]

All-Trans Retinoic Acid RARs (general) Kd = 0.2 - 0.7 nM

9-cis Retinoic Acid RXRα Kd = 15.7 nM

RXRβ Kd = 18.3 nM

RXRγ Kd = 14.1 nM

Table 2: Biological Activity - AP-1 Inhibition and RARE
Activation

Compound Biological Activity Potency Reference

(6E)-SR11302 AP-1 Inhibition Potent inhibitor [1][2]

RARE Activation
No significant

activation
[5]

All-Trans Retinoic Acid AP-1 Inhibition

Can inhibit AP-1

activity, mechanism is

complex and cell-type

dependent.[2][5][6][7]

[8]

RARE Activation Potent activator [4]

Table 3: Effects on Cancer Cell Proliferation (IC50)
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Compound Cell Line Cancer Type IC50 Reference

(6E)-SR11302
A549, H1299,

H460
Lung Cancer

No significant

inhibition of

primary tumor

growth in a 4D

model.[9]

[9]

All-Trans

Retinoic Acid
HT29 Colon Cancer ~10 µM [10]

SW480 Colon Cancer ~100 µM [10]

MCF-7 Breast Cancer ~139.9 µg/ml [11]

AMJ13 Breast Cancer ~104.7 µg/ml [11]

CAL-51 Breast Cancer ~169.1 µg/ml [11]

Signaling Pathways and Mechanisms of Action
The fundamental difference in the mechanism of action between (6E)-SR11302 and retinoic

acid lies in their primary molecular targets.

Retinoic Acid: A Classical Nuclear Receptor Agonist
All-trans retinoic acid exerts its biological effects primarily by binding to Retinoic Acid Receptors

(RARs). This binding event induces a conformational change in the RAR, which typically exists

as a heterodimer with a Retinoid X Receptor (RXR). The ligand-bound RAR/RXR heterodimer

then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in

the promoter regions of target genes, leading to the recruitment of coactivators and subsequent

transcriptional activation. This pathway is central to retinoic acid's role in cell differentiation,

proliferation, and embryonic development.

While RARE activation is its primary mechanism, retinoic acid has also been shown to inhibit

the activity of the AP-1 transcription factor.[2][5][6][7][8] This inhibition can occur through

several proposed mechanisms, including protein-protein interactions between RAR and the

components of the AP-1 complex (c-Jun and c-Fos), which can prevent AP-1 from binding to its

DNA response elements.[1][6]
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Day 1: Cell Seeding & Transfection

Day 2: Compound Treatment

Day 3: Lysis & Luminescence Reading

Seed cells in a
multi-well plate

Prepare plasmid DNA mixture:
- Reporter (RARE-luc or AP-1-luc)

- Control (e.g., Renilla-luc)
- Transfection reagent

Transfect cells with
DNA mixture

Treat transfected cells with
varying concentrations of

(6E)-SR11302 or Retinoic Acid

Incubate for a defined period
(e.g., 18-24 hours)

Lyse cells to release
luciferase enzymes

Add luciferase substrate

Measure luminescence using
a plate reader

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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